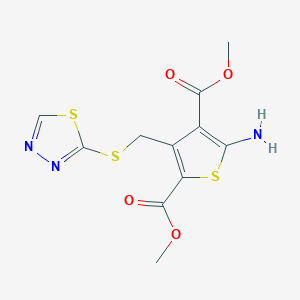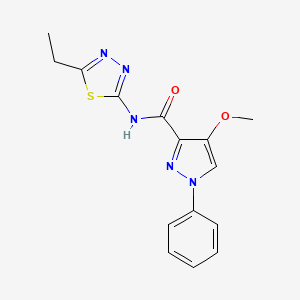![molecular formula C13H11ClN4OS B7682565 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)
5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole is not yet fully understood. However, it has been reported to act by inhibiting various enzymes and proteins involved in cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in several studies. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole. These include investigating its potential as a therapeutic agent for various diseases, optimizing its synthesis method, and further elucidating its mechanism of action. In addition, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
In conclusion, this compound has shown great potential as a therapeutic agent in various scientific research studies. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be used in clinical settings.
Métodos De Síntesis
The synthesis of 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 4-methyl-1,2,4-triazole-3-thiol, followed by cyclization with ethyl oxalyl chloride. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole have been investigated in various scientific research studies. This compound has been found to exhibit antimicrobial, antifungal, and anticancer activity. In addition, it has been reported to have potential as an anti-inflammatory and antioxidant agent.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-8-16-17-13(18)20-7-12-15-6-11(19-12)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGOOTADHOHMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)


![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
